molecular formula C7H4ClF3N2O B7974346 N-(6-Chloropyridin-2-yl)-2,2,2-trifluoroacetamide

N-(6-Chloropyridin-2-yl)-2,2,2-trifluoroacetamide

Cat. No.: B7974346
M. Wt: 224.57 g/mol
InChI Key: XVWBVVKZAHFYKH-UHFFFAOYSA-N
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Description

N-(6-Chloropyridin-2-yl)-2,2,2-trifluoroacetamide is a compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloropyridine ring and a trifluoroacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Chloropyridin-2-yl)-2,2,2-trifluoroacetamide typically involves the reaction of 6-chloropyridine with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(6-Chloropyridin-2-yl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-arylacetamide derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of N-(6-Chloropyridin-2-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The trifluoroacetamide group can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-Chloropyridin-2-yl)-2,2,2-trifluoroacetamide is unique due to the presence of both the chloropyridine and trifluoroacetamide groups. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-(6-chloropyridin-2-yl)-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3N2O/c8-4-2-1-3-5(12-4)13-6(14)7(9,10)11/h1-3H,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWBVVKZAHFYKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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